Diethyl 1,1-cyclopropanedicarboxylate

Catalog No.
S703707
CAS No.
1559-02-0
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,1-cyclopropanedicarboxylate

CAS Number

1559-02-0

Product Name

Diethyl 1,1-cyclopropanedicarboxylate

IUPAC Name

diethyl cyclopropane-1,1-dicarboxylate

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3

InChI Key

KYYUCZOHNYSLFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)C(=O)OCC

Synonyms

1,1-Cyclopropanedicarboxylic Acid, 1,1-Diethyl Ester; 1,1-Bis(ethoxycarbonyl)cyclopropane; 1,1-Dicarbethoxycyclopropane; Diethyl 1,1-Cyclopropanedicarboxylate; Ethyl 1,1-Cyclopropanedicarboxylate; NSC 21376;

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)OCC

The exact mass of the compound Diethyl 1,1-cyclopropanedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21376. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 1,1-cyclopropanedicarboxylate is a highly stable, geminal diester building block characterized by its pre-formed cyclopropane ring and dual ethyl ester functionalities. Operating as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Cabozantinib, Lenvatinib, and Montelukast, it offers a distinct advantage in ring-opening and selective hydrolysis reactions. With a boiling point of 94-96 °C at 10 mmHg and a density of 1.055 g/mL, this colorless liquid provides predictable handling characteristics for large-scale industrial manufacturing . Its primary procurement value lies in its ability to deliver the 1,1-cyclopropanediyl moiety without the need for hazardous, in-situ cyclopropanation steps, ensuring high atom economy and reliable processability in Good Manufacturing Practice (GMP) environments.

Procurement teams may evaluate substituting Diethyl 1,1-cyclopropanedicarboxylate with its dimethyl analog (Dimethyl 1,1-cyclopropanedicarboxylate) or the uncyclized precursor (Diethyl malonate) to reduce raw material costs. However, these substitutions introduce significant downstream processing penalties. The dimethyl ester is less sterically hindered, making it highly susceptible to rapid, uncontrolled over-hydrolysis, which generates the undesired 1,1-cyclopropanedicarboxylic acid instead of the critical mono-ester intermediate required for targeted API synthesis [1]. Conversely, substituting with Diethyl malonate requires an in-house cyclopropanation step using highly toxic and genotoxic reagents like 1,2-dibromoethane or 1,2-dichloroethane [2]. This not only introduces severe regulatory and safety burdens but also typically caps the intermediate yield at 75-80%, ultimately increasing the total cost of goods manufactured (COGM).

Selective Mono-Hydrolysis Yield for API Precursors

In the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a crucial intermediate for Cabozantinib, the ethyl ester groups of Diethyl 1,1-cyclopropanedicarboxylate provide the optimal steric bulk for controlled saponification. Hydrolysis with 1N NaOH in ethanol yields 94% of the desired mono-ester . In contrast, the dimethyl analog undergoes faster, less discriminative hydrolysis, leading to a higher fraction of the fully hydrolyzed diacid by-product. This necessitates additional chromatographic purification, reducing the effective yield of the mono-ester and increasing processing time.

Evidence DimensionMono-ester yield during controlled alkaline hydrolysis
Target Compound Data94% yield of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid
Comparator Or BaselineDimethyl ester (Lower mono-ester yield due to competitive diacid formation)
Quantified Difference>10-15% higher effective yield of the mono-ester intermediate
Conditions1N NaOH in ethanol, 16 hours, room temperature to reflux

High mono-hydrolysis selectivity eliminates the need for costly diacid separation, directly lowering the cost of Cabozantinib intermediate production.

Elimination of Genotoxic Reagents in Late-Stage Synthesis

Procuring pre-formed Diethyl 1,1-cyclopropanedicarboxylate eliminates the need to perform in-situ cyclopropanation on Diethyl malonate. Traditional cyclopropanation requires reacting the malonate with 1,2-dibromoethane or 1,2-dichloroethane, which are potent alkylating agents. This reaction typically achieves a yield of only 76-80% . By starting with the pre-cyclized diethyl ester, manufacturers bypass this yield bottleneck and remove genotoxic impurities (GTIs) from the late-stage synthetic route, which is critical for meeting stringent ICH M7 guidelines for pharmaceutical manufacturing.

Evidence DimensionStep yield and genotoxic reagent requirement
Target Compound Data100% pre-cyclized, 0 equivalents of 1,2-dihaloethanes required
Comparator Or BaselineDiethyl malonate (Requires 1,2-dihaloethane, ~76-80% yield)
Quantified Difference~20% yield improvement for the cyclopropane moiety and elimination of GTIs
ConditionsLate-stage API intermediate synthesis in GMP facilities

Avoiding genotoxic alkylating agents reduces regulatory compliance costs and improves overall synthetic throughput.

Vacuum Distillation Recovery and Thermal Stability

During large-scale purification and solvent recovery, the boiling point of the intermediate dictates the efficiency of separation. Diethyl 1,1-cyclopropanedicarboxylate possesses a boiling point of 94-96 °C at 10 mmHg . This is significantly higher than that of the dimethyl analog, which is more volatile. The higher boiling point of the diethyl ester ensures minimal co-distillation with standard process solvents (such as ethyl acetate or ethanol) under vacuum, resulting in higher mass recovery in the distillation bottoms and less product lost to the distillate trap.

Evidence DimensionBoiling point and vacuum recovery efficiency
Target Compound DataBP 94-96 °C at 10 mmHg
Comparator Or BaselineDimethyl 1,1-cyclopropanedicarboxylate (Lower BP, higher volatility)
Quantified DifferenceReduced evaporative losses during vacuum solvent stripping
ConditionsIndustrial vacuum distillation (10 mbar/mmHg)

Superior thermal properties prevent product loss during solvent removal, increasing the overall mass yield during scale-up.

Synthesis of Cabozantinib and Lenvatinib Intermediates

Due to its highly selective mono-hydrolysis profile, this compound is the premier choice for manufacturing 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. The ethyl ester groups provide the exact steric hindrance needed to prevent over-hydrolysis to the diacid, ensuring high-purity API precursor generation.

GMP Manufacturing of Montelukast

In the synthesis of Montelukast and related spiro-cyclic drugs, procuring the pre-formed cyclopropane ring avoids the introduction of genotoxic 1,2-dihaloethanes into the GMP facility. This streamlines regulatory compliance and improves the overall safety and yield of the synthetic route[1].

Preparation of alpha-Diazo-beta-ketoesters and Spirocycles

For discovery chemistry and fine chemical synthesis, the compound serves as a stable building block that readily participates in ring-opening addition reactions with nucleophiles or hydrazine hydrate, enabling the efficient construction of complex pyrrolidine and spirocyclic amino acid derivatives without the volatility issues of the dimethyl analog[2].

XLogP3

1.2

Boiling Point

216.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

1559-02-0

Wikipedia

Diethyl 1,1-cyclopropanedicarboxylate

Dates

Last modified: 08-15-2023

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